![molecular formula C17H19N3OS B5510505 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

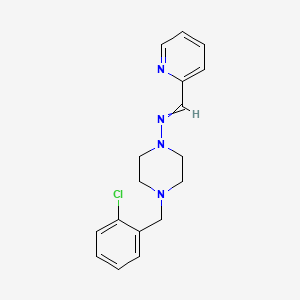

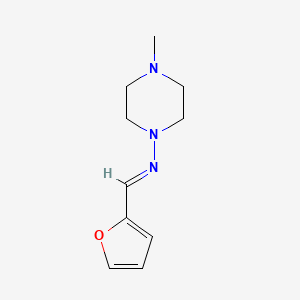

The synthesis of thieno[2,3-d]pyrimidin-4-ones can involve condensation reactions of pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). This method provides a variety of substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using benzaldehyde and its derivatives in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

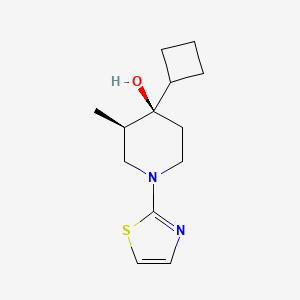

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by a fused ring system that includes a thieno group and a pyrimidinone moiety. The synthesis pathway and the resulting compounds suggest the presence of hydrogen bonding and potential for significant electronic polarization, as indicated by studies on related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes and furfural. These reactions are facilitated by basic conditions and lead to a diverse array of derivatives with potential biological activities. The reactivity of these compounds is influenced by the substituents on the thieno and pyrimidinone rings, allowing for the synthesis of compounds with tailored chemical properties (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. The presence of hydrogen bonding and potential electronic polarization within these compounds can affect their physical state, solubility in various solvents, and crystalline form, as observed in related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : A study detailed the microwave-assisted synthesis of novel thiadiazolothienopyrimidines, starting from a compound structurally related to the one of interest, showcasing the efficiency of microwave irradiation in synthesizing complex heterocycles with potential biological activities (Prasad, Raziya, & Kishore, 2007).

Catalytic Synthesis : Another approach involved a catalytic four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a green methodology for generating pharmacophores with fewer steps and reduced environmental impact (Shi et al., 2018).

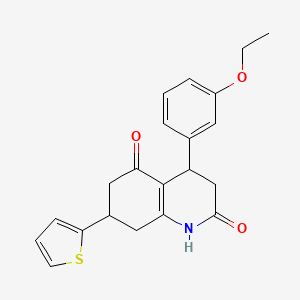

Biological Activity

Antimicrobial and Insecticidal Potential : Research on pyrimidine-linked heterocyclic compounds synthesized via microwave irradiation revealed their potential as insecticidal and antimicrobial agents, suggesting possible applications for the compound of interest in developing new pesticides or antibiotics (Deohate & Palaspagar, 2020).

Antiproliferative Activity : Compounds structurally similar to the chemical were evaluated for antiproliferative activity against cancer cell lines, hinting at the potential of such molecules in cancer research and therapy development (Atapour-Mashhad et al., 2017).

Synthetic Pathways and Intermediates

Heterocyclic Synthesis : Studies have focused on the synthesis of diverse heterocyclic systems, including thieno[2,3-d]pyrimidines, indicating the importance of such compounds in developing new materials and drugs. The work on synthesizing complex heterocycles underscores the value of these molecules in various scientific applications, from materials science to pharmaceuticals (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-11-8-9-12(2)20(11)19-10-18-16-15(17(19)21)13-6-4-3-5-7-14(13)22-16/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCVGXJEWAQVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C4=C(S3)CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)